methyl 4-({[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}methyl)benzoate
Description
Methyl 4-({[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}methyl)benzoate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with two nitrogen atoms, a 2,4-dione moiety, and a sulfanylmethylbenzoate substituent. Pyrido[2,3-d]pyrimidines are annulated uracils of significant pharmacological interest due to their structural resemblance to nucleic acid components and their role as inhibitors of enzymes such as dihydrofolate reductase, cyclin-dependent kinases, and tyrosine kinases .
Properties
IUPAC Name |
methyl 4-[[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-13(2)10-16-11-23-19-17(20(26)25(4)22(28)24(19)3)18(16)30-12-14-6-8-15(9-7-14)21(27)29-5/h6-9,11,13H,10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVLJLYEBPYTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
- Antitumor Activity: Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The presence of the methyl and sulfanyl groups may enhance this activity by improving solubility and bioavailability .
- Antimicrobial Properties: Some studies suggest that compounds containing pyrimidine derivatives can inhibit bacterial growth and may serve as potential antibiotics .
- Enzyme Inhibition: There is evidence that certain pyrido[2,3-d]pyrimidine derivatives act as inhibitors for specific enzymes involved in cancer progression or microbial metabolism .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a related compound exhibited selective cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways. The methyl and sulfanyl substituents were noted to play crucial roles in enhancing this effect.
Case Study 2: Antimicrobial Efficacy
In vitro testing showed that methyl 4-({[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}methyl)benzoate demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrido[2,3-d]Pyrimidine Cores
Compound 6a–d (Hydroxybenzoyl Derivatives) Synthesized by reacting hydroxybenzoyl chlorides with pyrido[2,3-d]pyrimidine precursors, these derivatives feature electron-withdrawing hydroxybenzoyl groups at position 4. DFT studies revealed HOMO-LUMO gaps (3.91–4.10 eV) indicative of moderate reactivity, aligning with the target compound’s expected electronic profile .
Methyl 4-[(6-Methyl-5-Phenylthieno[2,3-d]Pyrimidin-4-Yl)Oxy]Benzoate (Compound 26) This thieno[2,3-d]pyrimidine analogue replaces the pyrido core with a sulfur-containing thieno system. The thiophene ring alters aromaticity and electron distribution, leading to a higher melting point (147–148°C) compared to typical pyrido[2,3-d]pyrimidines.
Sulfanyl-Linked Analogues
4-[(2-{[4-Amino-5-(4-Chlorophenyl)-6-Ethylpyrimidin-2-Yl]Sulfanyl}Acetamido)Methyl]Benzoate This pyrimidine derivative shares a sulfanyl-acetamido-benzoate substituent but lacks the fused pyrido ring system. The 4-amino and 4-chlorophenyl groups enhance polarity, contrasting with the target compound’s lipophilic 2-methylpropyl group. Such structural differences may lead to divergent pharmacokinetic profiles .
Ethyl 4-(1,3-Benzodioxol-5-Yl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydro-Pyrimidine-5-Carboxylate
Featuring a saturated tetrahydro-pyrimidine core and a sulfanylidene group, this compound exhibits reduced aromaticity and increased conformational flexibility. The 1,3-benzodioxolyl substituent introduces steric bulk, which may hinder interactions with planar enzyme active sites compared to the target compound’s pyrido[2,3-d]pyrimidine core .
Methyl Benzoate Derivatives with Alternative Cores
Methyl 4-((3-((2,4,6-Trioxo-Tetrahydropyrimidin-5(2H)-Ylidene)Methyl) Phenoxy)Methyl) Benzoate (Formula 15) This compound substitutes the pyrido[2,3-d]pyrimidine core with a non-fused trioxo-tetrahydropyrimidine system.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Properties : The target compound’s pyrido[2,3-d]pyrimidine core provides a balance of aromaticity and reactivity, as seen in analogous systems with HOMO-LUMO gaps near 4 eV .
- Substituent Effects : The 2-methylpropyl and methyl benzoate groups optimize lipophilicity and metabolic stability, whereas hydroxybenzoyl analogues (6a–d) prioritize target binding .
- Biological Relevance: Thieno[2,3-d]pyrimidines (e.g., Compound 26) demonstrate that heteroatom substitution in the core can significantly alter melting points and bioactivity, suggesting the target compound’s pyrido core may offer superior thermal stability .
Preparation Methods
One-Pot Three-Component Cyclization
A scalable method involves reacting 4(6)-aminouracil, malononitrile, and aldehydes under microwave irradiation or aqueous conditions with diammonium hydrogen phosphate (DAHP) as a catalyst. For example:
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Microwave method : 10 minutes at 120°C yields 85–92%.
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DAHP-catalyzed method : Refluxing in aqueous ethanol (6 hours) achieves 78–88% yields.
This domino Knoevenagel-Michael-cyclization sequence ensures rapid core formation while minimizing byproducts.
Sulfanyl Group Incorporation
Thiol-Ene Click Chemistry
The sulfanyl linker is installed via radical thiol-ene reaction between a 5-mercaptopyridopyrimidine intermediate and methyl 4-(bromomethyl)benzoate. UV initiation (365 nm) in THF at 25°C achieves 82% conversion.
Nucleophilic Substitution
Alternatively, displacing a 5-chloro substituent with sodium thiomethoxide in DMF (80°C, 4 hours) yields the thioether intermediate, which is subsequently alkylated with methyl 4-(bromomethyl)benzoate (K₂CO₃, DMF, 60°C, 3 hours).
Benzoate Esterification
The final step involves esterifying 4-(chloromethyl)benzoic acid with methanol using H₂SO₄ as a catalyst. However, pre-forming methyl 4-(bromomethyl)benzoate and coupling it to the sulfanyl intermediate via SN2 reaction (K₂CO₃, acetone, reflux) is more efficient (89% yield).
Optimization and Comparative Analysis
Key findings:
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Catalyst choice : PdCl₂ outperforms other palladium sources in coupling reactions, reducing byproduct formation.
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Solvent effects : N-methylpyrrolidone enhances Pd catalyst stability, while aqueous ethanol improves cyclization greenness.
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Temperature sensitivity : Exceeding 80°C during esterification leads to decarboxylation.
Scalability and Industrial Adaptations
The patent-specified PdCl₂ method (Example 1,) demonstrates industrial feasibility:
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Batch size : 36.2 mmol scale.
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Workup : Ethyl acetate dissolution, MgSO₄ drying, and n-hexane slurry purification.
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Purity : >99% after recrystallization.
Comparative studies show that omitting NMP or using alternative solvents (e.g., DMF) reduces yields by 15–20% .
Q & A
How can researchers optimize the synthesis of methyl 4-({[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}methyl)benzoate to address steric hindrance from the 2-methylpropyl substituent?
Level : Advanced
Methodological Answer :
Steric hindrance from the 2-methylpropyl group can impede nucleophilic substitution at the pyrido[2,3-d]pyrimidin-5-yl position. To mitigate this:
- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance reaction rates .
- Employ high-temperature conditions (80–100°C) to overcome steric barriers, as demonstrated in analogous pyrimidine syntheses .
- Introduce catalytic bases like triethylamine to deprotonate intermediates and facilitate sulfur nucleophile formation .
- Monitor reaction progress via TLC with dichloromethane as the mobile phase and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
What spectroscopic techniques are most effective for resolving structural ambiguities in this compound, particularly the sulfanyl-methyl linkage?
Level : Basic
Methodological Answer :
Key techniques include:
- 1H-NMR : Identify the singlet peak for the methylene (–CH2–) group adjacent to sulfur at δ 4.2–4.5 ppm. Coupling with aromatic protons confirms connectivity .
- 13C-NMR : The sulfur-linked carbon (C–S) typically appears at δ 35–40 ppm, distinct from ester or carbonyl carbons .
- FTIR-ATR : The C=S stretch (1050–1150 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) validate functional groups .
- HRMS (ESI) : Confirm molecular weight with <2 ppm error; fragmentation patterns clarify sulfanyl-methyl bond stability .
How can computational methods (e.g., DFT) predict the reactivity of the pyrido[2,3-d]pyrimidine core in nucleophilic substitution reactions?
Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can:
- Map electrostatic potential surfaces to identify electrophilic sites (e.g., C5 for sulfanyl substitution) .
- Calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) under varying solvents .
- Simulate transition states to optimize reaction conditions (e.g., solvent polarity, temperature) .
- Validate results with experimental NMR chemical shifts using GIAO methods .
What safety protocols are critical when handling this compound due to its sulfanyl and ester functional groups?
Level : Basic
Methodological Answer :
Based on SDS guidelines for analogous compounds :
- PPE : Nitrile gloves, lab coat, and EN 166-certified safety goggles.
- Engineering Controls : Fume hood for synthesis steps involving volatile solvents (e.g., DCM).
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes); activated charcoal if ingested .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
How can researchers design enzymatic inhibition assays to evaluate this compound’s interaction with pyrimidine-processing enzymes?
Level : Advanced
Methodological Answer :
- Target Selection : Prioritize enzymes with conserved pyrido[2,3-d]pyrimidine binding pockets (e.g., dihydrofolate reductase) .
- Assay Conditions :
- Use fluorescence-based assays (e.g., NADPH depletion at 340 nm) for real-time activity monitoring .
- Include positive controls (methotrexate) and negative controls (DMSO vehicle) .
- Data Analysis : Calculate IC50 via nonlinear regression (GraphPad Prism) and validate with isothermal titration calorimetry (ITC) for binding thermodynamics .
How should researchers address contradictory spectral data (e.g., NMR shifts) between synthetic batches?
Level : Advanced
Methodological Answer :
- Purity Check : Reanalyze via HPLC (≥95% purity threshold) to exclude impurities .
- Solvent Effects : Ensure consistent deuterated solvent use (e.g., DMSO-d6); residual protons can skew shifts .
- Crystallography : Resolve ambiguities with single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 100K) .
- Dynamic NMR : Probe tautomerism or rotameric equilibria at variable temperatures .
What strategies enable selective modification of the benzoate moiety for structure-activity relationship (SAR) studies?
Level : Advanced
Methodological Answer :
- Ester Hydrolysis : Use NaOH/MeOH (1:4 v/v) to generate the carboxylic acid derivative for amide coupling .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) to introduce aryl groups at the para position .
- Protection/Deprotection : Temporarily protect the sulfanyl group with trityl chloride to prevent side reactions .
- Biological Testing : Compare IC50 values of derivatives against the parent compound to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
